N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(4-Methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Key structural elements include:
- A 1-(3-methoxypropyl) substituent at position 1, introducing a methoxy-terminated alkyl chain.
- A 9-methyl group at position 9, enhancing steric and electronic properties.
- An N-(4-methoxybenzyl) carboxamide group at position 2, providing aromatic and polar characteristics.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-6-4-11-28-21(16)26-22-19(24(28)30)14-20(27(22)12-5-13-31-2)23(29)25-15-17-7-9-18(32-3)10-8-17/h4,6-11,14H,5,12-13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUHYJQVVQUDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory effects and structure-activity relationships (SARs).
- Molecular Formula : C26H30N4O3
- Molecular Weight : 446.54 g/mol
- CAS Number : 900278-05-9
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including the compound . The biological activity is primarily attributed to the inhibition of key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS).
- Mechanism of Action :
- The compound inhibits the expression of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) by downregulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
- In vitro assays have shown that derivatives exhibit significant COX-1 and COX-2 inhibition, which are critical in the inflammatory response.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure can enhance biological activity. For instance:
- Substituents such as methoxy groups on the benzyl ring improve anti-inflammatory potency.
- The presence of electron-donating groups has been associated with increased inhibitory activity against COX enzymes.
In Vitro Studies
A study evaluated various pyrimidine derivatives for their anti-inflammatory effects using COX inhibitor screening assays. The results indicated that certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
In Vivo Studies
In vivo experiments using carrageenan-induced paw edema models demonstrated that compounds derived from the pyrimidine scaffold exhibited significant reduction in edema comparable to indomethacin.
| Compound | ED50 (μM) |
|---|---|
| 7 | 11.60 |
| 8 | 8.23 |
| Indomethacin | 9.17 |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
*Calculated based on structural similarity to analogs.
Key Observations:
Substituent Polarity: The N-(4-methoxybenzyl) group in the target compound introduces higher polarity compared to N-(4-methylbenzyl) (900896-60-8) or N-(2-phenylethyl) (900870-38-4) due to the electron-donating methoxy group. This may enhance solubility in polar solvents .
Steric Effects :
- The 9-methyl group in the target compound and analogs (e.g., 900870-38-4) increases steric hindrance, which could influence binding to biological targets or catalytic sites .
Synthetic Accessibility :
Physicochemical Properties
Density and pKa :
Only 900870-38-4 reports experimental- Density: 1.24 g/cm³ , suggesting moderate compactness.
- pKa: ~14.76 , indicating basicity influenced by the pyrimidine nitrogen and carboxamide group.
Molecular Weight :
The target compound (453.51 g/mol) is heavier than analogs like 900870-38-4 (418.49 g/mol) due to the additional oxygen atom in the methoxybenzyl group.
Spectral Data Consistency
highlights that analogs in this class exhibit consistent spectral features:
- 1H NMR : Signals for methoxy protons (~δ 3.2–3.8 ppm) and aromatic protons (~δ 6.5–8.0 ppm).
- 13C NMR : Peaks for carbonyl groups (~δ 160–170 ppm) and quaternary carbons in the fused ring system.
Notes and Limitations
- Biological Data: No activity or toxicity data are provided in the evidence, limiting functional comparisons.
- Experimental Gaps : Density, pKa, and solubility data are unreported for most analogs, necessitating further characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
